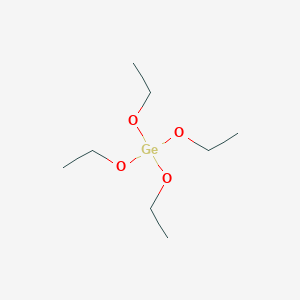
3,3'-Dioctadecyloxacarbocyanine perchlorate
Übersicht
Beschreibung
3,3’-Dioctadecyloxacarbocyanine perchlorate, also known as DiO or DiOC18(3), is a long-chain carbocyanine dye . Carbocyanine dyes are widely used to label cells, organelles, liposomes, viruses, and lipoproteins . It is weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes .
Molecular Structure Analysis
The molecular structure of 3,3’-Dioctadecyloxacarbocyanine perchlorate is characterized by its long-chain carbocyanine dye structure . The exact molecular structure can be found in the chemical databases using its CAS Number: 34215-57-1 .Physical And Chemical Properties Analysis
3,3’-Dioctadecyloxacarbocyanine perchlorate is a solid at room temperature . It has an extremely high extinction coefficient and short excited-state lifetimes (approximately 1 nanosecond) in lipid environments . It exhibits excitation/emission maxima of 484/501 nm, respectively .Wissenschaftliche Forschungsanwendungen
Lipophilic Tracer
DiO;DiOC18(3) is widely used as a lipophilic tracer . It is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes . This makes it an excellent tool for tracing lipid pathways in various biological systems.
Membrane Labeling
The compound is extensively used for membrane labeling in scientific research . Once applied to cells, the dye diffuses laterally within the plasma membrane , allowing researchers to study membrane dynamics and structures.
Fluorescent Probe
DiO;DiOC18(3) serves as a fluorescent probe of lipid bilayer model membranes . Its fluorescence properties change depending on the environment, making it a valuable tool for studying membrane properties and lipid bilayer behavior.
Cell Tracing & Tracking
The compound is used in cell tracing and tracking applications . Its ability to stably incorporate into cell membranes and resist lateral diffusion makes it ideal for long-term tracking of cells and their progeny.
Lipid Bilayer Labeling in Antigen-Presenting Cells
DiO;DiOC18(3) has been used for lipid bilayer labeling in antigen-presenting cells . This application is crucial in immunological research, helping scientists understand how these cells interact with T-cells during an immune response.
Labeling in Zebrafish Embryos
The compound has also been used as a lipophilic dye for labeling in zebrafish embryos . This allows researchers to track cell lineages and understand developmental processes in these model organisms.
Wirkmechanismus
3,3’-Dioctadecyloxacarbocyanine perchlorate is a lipophilic dye that is weakly fluorescent in water but becomes highly fluorescent and quite photostable when incorporated into membranes or bound to lipophilic biomolecules . Once applied to cells, the dye diffuses laterally within the plasma membrane, resulting in staining of the entire cell .
Safety and Hazards
Zukünftige Richtungen
3,3’-Dioctadecyloxacarbocyanine perchlorate has been used in various research studies, including those published in Chem Eng J , ACS Nano , and Biomater Res . Its use as a fluorescent probe for measurement of critical micelle concentration has been evaluated . Future research may continue to explore its applications in cell labeling and imaging .
Eigenschaften
IUPAC Name |
3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZPJHFJZGRWMQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H85ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dioctadecyloxacarbocyanine perchlorate | |
CAS RN |
34215-57-1 | |
| Record name | 3,3′-Dioctadecyloxacarbocyanine perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34215-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dioctadecyloxacarbocyanine perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B7984374.png)






![3,11a-Epidithio-11ah-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo](/img/structure/B7984425.png)



![[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-trichlorosilane](/img/structure/B7984443.png)
